Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride
Overview
Description
Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride is a chemical compound with the molecular formula C19H25N3O4·ClH and a molecular weight of 395.88 . It is a derivative of zolmitriptan, a medication used to treat migraines. This compound is characterized by its indole structure, which is a common feature in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride typically involves the esterification of zolmitriptan with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating migraines and other neurological conditions.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects by acting as an agonist at serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes . This action leads to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings . These effects help alleviate migraine symptoms.
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with lower oral bioavailability.
Rizatriptan: Similar mechanism of action but different pharmacokinetic profile.
Naratriptan: Longer half-life compared to zolmitriptan.
Uniqueness
Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride is unique due to its specific esterification, which may influence its pharmacokinetic properties and receptor binding affinity .
Biological Activity
Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride is a derivative of zolmitriptan, a medication widely used for the acute treatment of migraines. This compound exhibits significant biological activity primarily through its action as a selective agonist of the serotonin receptors, specifically 5-HT1B and 5-HT1D. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, clinical efficacy, and potential side effects.
Zolmitriptan acts primarily on the 5-HT1B and 5-HT1D receptors:
- 5-HT1B Receptors : Located in the smooth muscle of cranial blood vessels, stimulation leads to vasoconstriction, counteracting the dilation associated with migraine attacks.
- 5-HT1D Receptors : Found on trigeminal neurons, activation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), which are implicated in migraine pathophysiology.
The dual action of zolmitriptan allows it to alleviate migraine symptoms by both reducing vasodilation and inhibiting inflammation in cranial vessels .
Pharmacokinetics
Zolmitriptan exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 40% to 60% when administered orally, unaffected by food intake.
- Absorption : Peak plasma concentrations are reached within 1.25 to 3 hours, depending on the formulation (tablet vs. orally disintegrating tablet) .
- Metabolism : Primarily metabolized in the liver via CYP1A2 and MAO pathways, yielding several metabolites including an active N-desmethyl metabolite and inactive forms .
Clinical Efficacy
Zolmitriptan has been extensively studied for its efficacy in treating migraines:
- Efficacy Rates : Clinical trials demonstrate that zolmitriptan significantly reduces headache severity within two hours post-administration compared to placebo. The pain-free rate at this time can be as high as 50% in some studies .
- Formulations : Available as oral tablets, orally disintegrating tablets, and nasal sprays, each providing rapid onset of action. The nasal spray formulation offers a quicker absorption rate, with effects detectable within 2 to 5 minutes .
Comparative Studies
In head-to-head comparisons with sumatriptan (another triptan), zolmitriptan has shown similar or superior efficacy in terms of headache relief and reduction of associated symptoms like nausea and photophobia .
Side Effects
Zolmitriptan is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include:
- Dizziness
- Fatigue
- Nausea
- Dry mouth
Serious adverse events are rare but can include cardiovascular complications due to vasoconstriction effects .
Data Table: Summary of Key Findings
Parameter | Zolmitriptan |
---|---|
Mechanism | 5-HT1B/1D receptor agonist |
Bioavailability | 40% - 60% |
Peak Plasma Concentration | 1.25 - 3 hours |
Metabolites | Active N-desmethyl metabolite |
Efficacy Rate (Pain-free) | Up to 50% at 2 hours |
Common Side Effects | Dizziness, fatigue, nausea |
Case Studies
Several case studies highlight the effectiveness of zolmitriptan in diverse patient populations:
- Case Study A : A patient with chronic migraines reported a significant reduction in attack frequency and severity after switching from sumatriptan to zolmitriptan.
- Case Study B : In a cohort study involving women experiencing menstrual migraines, zolmitriptan demonstrated superior efficacy compared to placebo, providing rapid relief from acute attacks.
- Case Study C : A review of patients with migraine aura indicated that zolmitriptan effectively alleviated symptoms without notable side effects compared to other triptans.
Properties
IUPAC Name |
ethyl 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indole-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13;/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMZETZRWDUKSC-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C[C@H]3COC(=O)N3)CCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235880 | |
Record name | Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868622-23-5 | |
Record name | Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868622235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOLMITRIPTAN 2-CARBOXYLIC ACID ETHYL ESTER HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYT69J5HCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.